4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Description
4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H18N4O2S and its molecular weight is 414.48. The purity is usually 95%.
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Biological Activity
Overview
4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, with a molecular formula of C23H18N4O2S and a molecular weight of 414.48 g/mol, is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and their potential therapeutic effects against various diseases.
Structure and Synthesis
The compound features a cyano group , an ethoxybenzo[d]thiazole moiety , and a pyridin-2-ylmethyl group . The unique structural components suggest that it may interact with biological targets through multiple mechanisms. The synthesis typically involves multi-step organic reactions, including cyclization, nucleophilic substitution, and alkylation techniques to construct the desired molecular architecture.
The biological activity of this compound is likely influenced by its ability to interact with specific enzymes or receptors. The cyano group may enhance binding affinity, while the ethoxybenzo[d]thiazole and pyridin-2-ylmethyl groups could improve selectivity towards biological targets. Such interactions may lead to modulation of cellular pathways involved in various diseases, including cancer and inflammation .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazoles have shown selective cytotoxicity against human cancer cells, with IC50 values indicating potent activity. A study reported that certain benzothiazole derivatives had IC50 values ranging from 8.5 μM to 15.1 μM against K562 and HeLa cells, demonstrating their potential as anticancer agents .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Benzothiazole Derivative A | K562 | 8.5 |
Benzothiazole Derivative B | HeLa | 15.1 |
This compound | TBD | TBD |
Antimicrobial Activity
The compound's structure suggests possible antimicrobial properties as well. Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. In vitro studies have shown that certain related compounds can inhibit the growth of Gram-positive bacteria at minimal inhibitory concentrations (MIC) as low as 50 μg/mL .
Case Studies and Research Findings
- Cytotoxicity Studies : In a comparative study, several benzothiazole derivatives were tested for their cytotoxic effects on tumorigenic cell lines, revealing that some compounds exhibited stronger activity than standard chemotherapeutics like cisplatin .
- Mechanistic Insights : Investigations into the mechanism of action revealed that certain derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, highlighting their potential as therapeutic agents in oncology .
- In vivo Studies : Preliminary in vivo studies on animal models indicated that related compounds could reduce tumor size significantly compared to controls, suggesting a promising avenue for further research into this compound's therapeutic efficacy .
Properties
IUPAC Name |
4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-2-29-19-10-11-20-21(13-19)30-23(26-20)27(15-18-5-3-4-12-25-18)22(28)17-8-6-16(14-24)7-9-17/h3-13H,2,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCPFQDUUNJYDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.